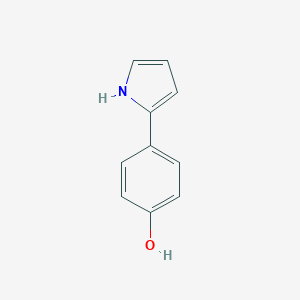

2-(4-Hydroxyphenyl)-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrrol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h1-7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLRPCFAWYYZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Hydroxyphenyl Pyrrole and Its Derivatives

Specific Synthesis of 2-(4-Hydroxyphenyl)-pyrrole and Analogues

Condensation Reactions with Hydroxyphenyl Precursors

This approach involves building the pyrrole (B145914) ring from acyclic precursors where at least one of the reactants already contains the required hydroxyphenyl group. These methods often leverage condensation reactions to form the heterocyclic core in a convergent manner.

An efficient and environmentally benign method for synthesizing substituted pyrroles involves a reaction promoted by 1,4-diazabicyclo[2.2.2]octane (DABCO) in water. scirp.orgresearchgate.net This methodology is notable for its convenience and application to a wide range of amines and phenacyl bromides. scirp.orgresearchgate.net The synthesis of C-substituted and N-substituted pyrroles is achieved through the reaction of phenacyl bromides, pentane-2,4-dione, and an amine in an aqueous medium with DABCO acting as a catalyst. scirp.orgresearchgate.net

In a specific application of this method, a derivative containing a hydroxyphenyl group, 1-(1-(4-hydroxyphenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone, was synthesized. scirp.org The reaction involves stirring a mixture of phenacyl bromide, acetylacetone, an amine (in this case, a hydroxyphenyl-containing amine), and a catalytic amount of DABCO (typically 5-10 mol%) in water at around 60°C. scirp.org Water has been identified as the optimal solvent for this transformation, highlighting the eco-friendly nature of the procedure. scirp.org

Table 1: DABCO-Promoted Synthesis of a Hydroxyphenyl-Pyrrole Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature | Product |

|---|

This table illustrates a representative example based on the described methodology.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step, without isolating intermediates. uctm.edubohrium.com These reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bohrium.com Several MCRs have been developed for the synthesis of polysubstituted pyrroles. orientjchem.orgnih.gov

For instance, a one-pot, four-component synthesis of pyrrole derivatives can be achieved by reacting amines, dialkyl acetylenedicarboxylates, and aromatic aldehydes in the presence of a catalyst. orientjchem.org By selecting 4-hydroxybenzaldehyde (B117250) as the aldehyde component, this approach can be adapted to produce pyrroles bearing a 4-hydroxyphenyl substituent. These reactions are often carried out in solvents like ethanol (B145695) at room temperature, offering a green and efficient route to these compounds. orientjchem.org The versatility of MCRs allows for the incorporation of the hydroxyphenyl group through different components, depending on the specific reaction design. uctm.edunih.gov

Functionalization of Pre-formed Pyrrole Rings

An alternative strategy to synthesizing this compound and its derivatives involves starting with a pre-formed pyrrole ring and introducing the hydroxyphenyl group through subsequent chemical modifications. This is particularly useful when the desired pyrrole core is readily available.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. mdpi.com This methodology can be applied to introduce a hydroxyphenyl group onto a pyrrole ring. The general approach involves the reaction of a halogenated pyrrole, such as 2-bromopyrrole, with a hydroxyphenyl-containing boronic acid or its ester derivative (e.g., 4-hydroxyphenylboronic acid).

The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. mdpi.com While specific examples for this compound are not detailed in the provided sources, the successful application of Suzuki coupling for attaching pyrrole and thiophene (B33073) boronic acids to other heterocyclic systems demonstrates the feasibility of this approach. mdpi.com The conditions would need to be optimized to account for the potential reactivity of the N-H bond and the hydroxyl group.

Table 2: Generalized Suzuki Coupling for Synthesis of this compound

| Pyrrole Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|

This table represents a proposed reaction based on established Suzuki coupling principles.

Pyrrole-2-carboxaldehydes are versatile intermediates in organic synthesis. organic-chemistry.orgnih.gov The aldehyde functional group can be used as a handle to introduce various substituents, including the hydroxyphenyl moiety. One potential method is the Wittig reaction, where pyrrole-2-carboxaldehyde is reacted with a phosphonium (B103445) ylide derived from a 4-hydroxybenzyl halide. This would result in a 2-(4-hydroxystyryl)pyrrole, which could then be reduced to afford the desired 2-(4-hydroxybenzyl)pyrrole derivative.

Another approach is through condensation reactions. For example, the reaction of pyrrole-2-carboxaldehyde with a compound containing an active methylene (B1212753) group and a hydroxyphenyl moiety, under Knoevenagel condensation conditions, could be employed. Furthermore, the Maillard reaction, a condensation between a reducing sugar and an amino acid, has been shown to produce pyrrole-2-carboxaldehyde derivatives, such as γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid, indicating that complex pyrroles can be formed from precursors that might include hydroxyphenyl-containing amino acids like tyrosine. nih.gov

Synthesis of Calixnih.govpyrrole Derivatives with Hydroxyphenyl Groups

Calixpyrroles are macrocyclic compounds composed of pyrrole units linked at their α-positions by quaternary carbon atoms. researchgate.net Calix nih.govpyrroles are larger analogues that have garnered interest for their potential in anion recognition and as building blocks for more complex supramolecular structures. nih.gov

The synthesis of calix nih.govpyrrole itself can be achieved, and these macrocycles can be further functionalized. nih.gov While direct synthesis of a calix nih.govpyrrole containing hydroxyphenyl groups from a hydroxyphenyl-substituted ketone is conceivable, a more common approach involves the post-synthesis modification of the calix nih.govpyrrole scaffold. The peripheral positions of the meso-carbon atoms or the pyrrole nitrogen atoms can be functionalized. For instance, methodologies developed for functionalizing calix nih.govarenes, which involve attaching groups to the phenolic oxygens, could potentially be adapted. nih.gov This might involve electrophilic substitution on the β-pyrrole positions or derivatization of the meso-alkyl groups, although such modifications would require careful control of reaction conditions to maintain the integrity of the macrocycle.

Green Chemistry Approaches in Pyrrole Synthesis

In line with the principles of green chemistry, modern synthetic methodologies for pyrroles aim to be cleaner, safer, and more efficient. semanticscholar.org This has led to the development of various sustainable techniques that minimize waste, reduce energy consumption, and utilize less hazardous materials. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and milder reaction conditions compared to conventional heating. organic-chemistry.orgresearchgate.netfigshare.comacs.orgnih.gov The microwave-assisted Paal-Knorr reaction, for instance, can be completed in minutes rather than hours. acs.org This rapid, controlled heating minimizes the formation of degradation byproducts. In a typical procedure, a 1,4-dicarbonyl compound and an amine are irradiated in the presence of a catalyst, often under solvent-free conditions or using a green solvent like ethanol or water. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. nih.gov Ultrasonic irradiation accelerates reactions through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. nih.govresearchgate.net This technique offers advantages such as higher yields, shorter reaction times, and milder conditions. researchgate.netmdpi.com For pyrrole synthesis, ultrasound can be used to promote the condensation of dicarbonyls and amines, often catalyzed by a Lewis acid like zirconium chloride (ZrCl₄) in a solvent-free medium. researchgate.net This method is noted for its high product yields and the frequent purity of the resulting pyrroles without extensive purification. researchgate.net

Green Solvents and Catalysts: The shift away from volatile and toxic organic solvents is a key aspect of green chemistry. Water, ethanol, and ionic liquids are increasingly used as reaction media. semanticscholar.org Sodium dodecyl sulfate (B86663) (SDS) has been used as a surfactant in water to create micelles that solubilize organic reactants, effectively catalyzing the Paal-Knorr condensation. researchgate.net Lactic acid has also been employed as a recyclable, bio-based green solvent and catalyst. semanticscholar.org

Furthermore, the use of heterogeneous catalysts is a significant green advancement. nih.gov These catalysts, such as silica-supported sulfuric acid or aluminas, can be easily separated from the reaction mixture and reused, simplifying product purification and reducing waste. rgmcet.edu.inmdpi.com Magnetically separable nanoparticles functionalized with sulfonic acid have also been developed, allowing for easy catalyst recovery using an external magnetic field. rgmcet.edu.in

Table 1: Comparison of Green Synthetic Methods for Pyrrole Derivatives

| Method | Typical Conditions | Reaction Time | Yield | Advantages |

|---|---|---|---|---|

| Microwave-Assisted | Acetic acid, 120-150 °C | 2-10 minutes | 65-97% | Rapid reaction, high yields, energy efficient. researchgate.netacs.orgsemanticscholar.org |

| Ultrasound-Assisted | ZrCl₄, Solvent-free | 7-180 minutes | Good to Excellent | Mild conditions, high purity, avoids high temperatures. semanticscholar.orgresearchgate.net |

| Heterogeneous Catalysis | Silica (B1680970) sulfuric acid, Solvent-free, Room temp. | ~3 minutes | up to 98% | Catalyst is reusable, simple workup, environmentally benign. rgmcet.edu.in |

| Aqueous Micellar (SDS) | SDS in water | 1-4 hours | 60-98% | Avoids organic solvents, economical, safe. researchgate.net |

Reaction Optimization and Yield Enhancement Strategies

Optimizing the synthesis of this compound and its derivatives involves fine-tuning various reaction parameters to maximize yield and purity while minimizing reaction time and side products. The Paal-Knorr reaction, being a primary route, has been the subject of extensive optimization studies. researchgate.net

Catalyst Selection: The choice of catalyst is crucial. While classic Paal-Knorr synthesis can proceed under neutral or weakly acidic conditions, the addition of a catalyst significantly accelerates the reaction. organic-chemistry.org

Brønsted Acids: Weak acids like acetic acid are commonly used. organic-chemistry.org More robust, solid acid catalysts like tungstate (B81510) or molybdate (B1676688) sulfuric acid and silica sulfuric acid have been used effectively under solvent-free conditions, leading to high yields in very short reaction times. rgmcet.edu.in

Lewis Acids: A wide range of Lewis acids, including metal halides like FeCl₃, CaCl₂, and ZrCl₄, have been shown to efficiently catalyze pyrrole synthesis. researchgate.net Commercially available aluminas, acting as heterogeneous catalysts with both Brønsted and Lewis acid sites, have proven effective, offering high yields, short reaction times, and reusability. mdpi.com

Organocatalysts: Environmentally friendly organocatalysts such as Vitamin B₁ or a combination of urea (B33335) and choline (B1196258) chloride have been successfully employed, activating the carbonyl groups for the cycloaddition. nih.gov

Solvent and Temperature: The reaction medium and temperature are key variables. Solvent-free (neat) conditions are often preferred from a green chemistry perspective and can be highly effective, particularly when combined with microwave or ultrasound irradiation. researchgate.netrgmcet.edu.in When a solvent is necessary, green options like ethanol, water, or lactic acid are favored over traditional volatile organic compounds. semanticscholar.org Temperature optimization is critical; for instance, in the synthesis of N-substituted pyrroles catalyzed by alumina, heating at 60 °C for 45 minutes was found to be optimal. mdpi.com Microwave-assisted reactions can reach temperatures of 120-150 °C, enabling extremely fast conversions. researchgate.net

Reactant Structure and Stoichiometry: The nature of the substituents on both the dicarbonyl compound and the amine can influence reaction rates. For example, in the synthesis of arylpyrroles, electron-withdrawing groups on the amine (like a nitro group) can increase the rate of cyclization. organic-chemistry.org Using stoichiometric amounts of reactants is a goal for maximizing atom economy, which has been achieved in some solvent-free protocols. mdpi.com

Table 2: Effect of Different Catalysts on Paal-Knorr Pyrrole Synthesis

| Catalyst | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| CATAPAL 200 (Alumina) | Acetonylacetone, 4-Toluidine | Solvent-free, 60 °C | 45 min | 95% | mdpi.com |

| Silica Sulfuric Acid | 2,5-Hexanedione, Aniline (B41778) | Solvent-free, Room Temp. | 3 min | 98% | rgmcet.edu.in |

| ZrCl₄ | Acetonylacetone, Aromatic amines | Ultrasound, Solvent-free | 7-180 min | High | researchgate.net |

| Vitamin B₁ | Hexane-2,5-dione, Aromatic amines | Ethanol, Room Temp. | 1 hr | 25-94% | nih.gov |

| None (Control) | Acetonylacetone, 4-Toluidine | Solvent-free, 60 °C | 45 min | 47% | mdpi.com |

Scalability Considerations in Laboratory Synthesis

Transitioning a synthetic protocol from a small laboratory scale to a larger, gram-scale production presents several challenges that must be addressed to ensure reproducibility, efficiency, and safety.

Reproducibility and Yield: A common issue in scaling up chemical processes is a significant drop in yield and product purity. Reactions that work efficiently on a millimole scale may become problematic when attempted on a larger scale. For instance, in the synthesis of some heterocyclic compounds, increasing the scale can lead to the product being contaminated with unreacted starting materials. Thorough re-examination and optimization of all reaction parameters—including catalyst loading, temperature control, and reaction time—are often necessary to maintain high yields.

Catalyst and Reagent Management: On a larger scale, the choice of catalyst becomes even more critical. Heterogeneous catalysts are highly advantageous for scalability because their separation from the product is straightforward (e.g., via filtration), which is much simpler and more economical than chromatographic purification. mdpi.com The ability to recycle the catalyst for multiple runs is a key factor in developing a cost-effective and sustainable large-scale process. mdpi.com

Reaction Conditions and Workup: Technical setup is a major consideration. Maintaining uniform heating in a large reaction vessel can be difficult with conventional methods, which is why techniques like microwave synthesis, while excellent on a small scale, can be challenging to scale up directly. Solventless reactions or those using minimal amounts of green solvents are preferable as they reduce the volume of material to be processed and minimize waste. nih.gov The workup and purification procedures must also be scalable. Methods relying on simple filtration or recrystallization are favored over column chromatography, which is often impractical and costly for large quantities of material. nih.gov Mechanochemical synthesis, where reactions are induced by grinding solid reagents together, is an emerging solvent-free technique that holds promise for scalability, potentially reducing the need for large volumes of organic solvents in both the reaction and purification steps. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive map of the molecule's hydrogen and carbon atoms can be generated.

The ¹H NMR spectrum of 2-(4-Hydroxyphenyl)-pyrrole provides specific information about the chemical environment of each proton in the molecule. The spectrum is characterized by distinct signals for the pyrrole (B145914) ring, the phenyl ring, the pyrrole N-H proton, and the phenolic O-H proton.

The protons on the phenyl ring typically appear as two doublets in the aromatic region, a result of their ortho- and meta-coupling. The three protons on the pyrrole ring exhibit complex splitting patterns due to their coupling with each other. The pyrrole N-H proton often appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. Similarly, the phenolic O-H proton is a singlet whose position can vary.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrrole NH | 8.0 - 9.0 | br s |

| Phenyl CH (ortho to OH) | 6.7 - 6.9 | d |

| Phenyl CH (meta to OH) | 7.3 - 7.5 | d |

| Pyrrole H3/H4/H5 | 6.0 - 7.0 | m |

| Phenol (B47542) OH | 4.5 - 5.5 | br s |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, ten distinct signals are expected, corresponding to the four carbons of the pyrrole ring and the six carbons of the hydroxyphenyl substituent.

The carbon attached to the hydroxyl group (C4') is typically observed in the 155-160 ppm range. The carbon of the pyrrole ring attached to the phenyl group (C2) is also found in the downfield region. The remaining aromatic and pyrrolic carbons appear at chemical shifts characteristic of sp²-hybridized carbons. For instance, in the related compound 3-(1H-pyrrol-2-yl)phenol, carbon signals are observed at δ 156.1, 134.4, 131.7, 130.2, 119.1, 116.4, 113.3, 110.8, 110.1, and 106.3 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrrole C2 | ~130 |

| Pyrrole C3 | ~106 |

| Pyrrole C4 | ~110 |

| Pyrrole C5 | ~118 |

| Phenyl C1' | ~125 |

| Phenyl C2'/C6' | ~128 |

| Phenyl C3'/C5' | ~116 |

| Phenyl C4' | ~156 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. rsc.orgdocbrown.info

To unambiguously assign the proton and carbon signals and confirm the connectivity between the pyrrole and phenyl rings, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would exist between the pyrrole protons and the phenyl carbons (and vice versa), definitively establishing the C2-C1' bond. The structure of related natural products, such as pyrrolezanthine, has been confirmed using HMBC and other spectroscopic analyses.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments identify protons that are close in space. For this molecule, NOE correlations would be expected between the pyrrole H3 proton and the ortho-protons (H2'/H6') of the phenyl ring, providing further evidence for the compound's conformation and the connection point of the two rings. The structural elucidation of complex chlorinated pyrrole derivatives has relied on NOE data to establish the position of pyrrole protons. uit.no

Variable Temperature (VT) NMR experiments can provide insight into the dynamic processes within a molecule, such as restricted rotation (atropisomerism) or conformational exchange. spectrabase.com For this compound, VT-NMR could be used to study the rotational barrier around the single bond connecting the pyrrole and phenyl rings. At low temperatures, the rotation might slow sufficiently to cause broadening or splitting of the NMR signals, allowing for the calculation of the energy barrier to rotation. Such dynamic effects and the presence of conformational diastereoisomers have been observed in other substituted pyrroles at low temperatures. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the compound's elemental formula. For this compound, with a molecular formula of C₁₀H₉NO, the expected exact mass can be calculated. This technique is crucial for confirming the identity of a synthesized or isolated compound and distinguishing it from other isomers. HRMS has been used to confirm the elemental composition of numerous related pyrrole derivatives. rsc.orgmdpi.com

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₀H₉NO | [M+H]⁺ | 160.0757 |

| C₁₀H₉NO | [M+Na]⁺ | 182.0576 |

| C₁₀H₉NO | [M-H]⁻ | 158.0611 |

Note: These are theoretically calculated values.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound derivatives. In positive ion mode, ESI-MS typically generates protonated molecules, [M+H]⁺, which allows for the determination of the molecular weight. miamioh.edu For instance, a study on various 2-substituted pyrrole derivatives utilized ESI-MS in positive mode to generate parent ions for further fragmentation analysis. nih.gov The technique is also effective in studying non-covalent interactions, such as the formation of adducts with ions like sodium [M+Na]⁺. miamioh.eduresearchgate.net

In negative ion mode, deprotonated molecules, [M-H]⁻, are observed, which can be advantageous due to lower background noise. chemrxiv.org The formation of these ions is dependent on the presence of acidic protons, such as the phenolic hydroxyl group and the pyrrole N-H in this compound. ias.ac.in The choice between positive and negative ion mode depends on the specific structure of the derivative and the information sought. chemrxiv.org High-resolution ESI-MS provides exact mass measurements, which can be used to determine the elemental composition of the molecule. mdpi.com

Mass Spectral Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments, often following ESI, provide detailed structural information through the analysis of fragmentation patterns. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent at the 2-position. nih.gov

For derivatives with aromatic groups at the 2-position, common fragmentation pathways include the loss of small molecules like water (H₂O) and aldehydes. nih.gov The fragmentation of the pyrrole ring itself is also a key diagnostic feature. nih.govresearchgate.net Studies on similar heterocyclic compounds have shown that the cleavage of bonds adjacent to the heteroatoms and the substituents dictates the resulting fragment ions. For example, in calix ump.edu.mypyrroles, the dissociation involves the sequential elimination of pyrrole and the substituent groups. researchgate.net

High-resolution mass spectrometry (HRMS) is crucial for accurately determining the elemental composition of the fragment ions, which helps in elucidating the fragmentation pathways. mdpi.com The analysis of these pathways provides a fingerprint for the specific isomer and substitution pattern of the pyrrole derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, the IR spectrum reveals characteristic absorption bands.

A prominent feature is the stretching vibration of the O-H group from the hydroxyphenyl moiety, which typically appears as a broad band in the region of 3300-3400 cm⁻¹. The N-H stretching vibration of the pyrrole ring is also observed in this region. ias.ac.in The absence of these bands in certain metal complexes confirms the deprotonation and coordination of these groups. ias.ac.in

Other significant absorptions include the C=C stretching vibrations of the aromatic and pyrrole rings, which are typically found in the 1600-1450 cm⁻¹ region. For derivatives containing a carbonyl group, such as 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione, a strong C=O stretching band would be expected around 1700 cm⁻¹. The presence of specific substituents will introduce their own characteristic bands, for example, a cyano group (C≡N) would show a sharp absorption around 2224 cm⁻¹. frontiersin.org

The table below summarizes typical IR absorption bands for functional groups found in this compound and its derivatives.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3300 - 3400 |

| N-H (Pyrrole) | Stretching | 3300 - 3400 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C (Aromatic/Pyrrole) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| C-O | Stretching | 1260 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound derivatives is characterized by absorption bands corresponding to π → π* transitions within the aromatic and pyrrole ring systems.

For example, a study on bichromophoric pyrrole-fluorophore conjugates containing a this compound core reported multiple absorption maxima (λmax). frontiersin.org A typical spectrum might show an intense band in the near-ultraviolet region, often referred to as the Soret or B band, and other bands at longer wavelengths in the visible region, known as Q bands. scielo.brnih.gov The exact positions and intensities of these bands are influenced by the solvent and the specific substituents on the pyrrole and phenyl rings. scielo.br For instance, the introduction of an auxochrome like a hydroxyl group can cause a bathochromic (red) shift in the absorption maxima.

The table below shows representative UV-Vis absorption data for a this compound derivative. frontiersin.org

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| CH₂Cl₂ | 258 | 192,800 |

| CH₂Cl₂ | 315.5 | 29,800 |

| CH₂Cl₂ | 329 | 29,600 |

| CH₂Cl₂ | 367 | 18,100 |

| CH₂Cl₂ | 387 | 14,200 |

X-ray Diffraction (XRD) Crystallography

Single-Crystal X-ray Diffraction for Definitive Structure Determination

For derivatives of this compound, SC-XRD analysis reveals key structural features. For example, in the crystal structure of ethyl 4-hydroxy-2-(4-hydroxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, the five-membered ring adopts an envelope conformation. researchgate.net The analysis also determines the relative orientation of the pyrrole and phenyl rings, which is defined by the dihedral angle between their mean planes. researchgate.net Intermolecular interactions, such as hydrogen bonds (e.g., O-H···O) and C-H···π interactions, which dictate the crystal packing, are also elucidated. researchgate.netnih.gov

The crystallographic data obtained includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the number of molecules in the unit cell (Z). researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore, providing information about the three-dimensional arrangement of atoms in its vicinity. For a molecule like this compound, which is achiral in its ground state, ECD spectroscopy becomes relevant when the molecule is placed in a chiral environment or if it is derivatized with a chiral auxiliary, inducing chirality.

The methodology typically involves comparing the experimental ECD spectrum of the chiral compound with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.net A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the stereogenic centers. mdpi.comresearchgate.net For instance, in studies of various pyrrole alkaloids, the absolute configurations were successfully determined by comparing their experimental ECD spectra with those calculated for possible stereoisomers. mdpi.comresearchgate.net The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores and substituents.

In the case of related 2-arylpyrroles, which can exhibit axial chirality (atropisomerism) due to restricted rotation around the C-C bond connecting the two rings, ECD is a crucial tool for identifying and characterizing the different atropisomers. researchgate.netresearchgate.net The development of axially chiral 2-arylpyrroles is a significant area of research, and their chiroptical properties are of great interest. researchgate.netacs.orgbeilstein-journals.org

Should a chiral variant of this compound be synthesized or isolated, ECD spectroscopy would be the primary method for its stereochemical elucidation. The analysis would focus on the electronic transitions of the hydroxyphenyl and pyrrole chromophores and how they are perturbed by the chiral elements of the molecule.

Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard approach for calculating the properties of molecules, including their geometry, spectral characteristics, and electronic nature, often showing high agreement with experimental findings. DFT calculations are critically dependent on the choice of functionals and basis sets, with hybrid functionals like B3LYP being widely used for their reliability in studying molecular spectroscopy and reaction mechanisms.

Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy. DFT methods, such as those employing the B3LYP functional with a 6-311G** or similar basis set, are used to calculate the ground-state molecular structure. The resulting optimized parameters, including bond lengths, bond angles, and dihedral angles, are crucial as they form the foundation for all other subsequent property calculations, such as vibrational frequencies and electronic properties.

Table 1: Predicted Bond Parameters for Key Structural Features (Illustrative) Note: This table presents typical bond length and angle values derived from DFT studies on structurally related aromatic and heterocyclic compounds, as specific published data for 2-(4-Hydroxyphenyl)-pyrrole was not found. Values are for illustrative purposes.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Length | C-C (Aromatic) | ~1.39 Å |

| C-N (Pyrrole Ring) | ~1.38 Å | |

| C-O (Phenolic) | ~1.36 Å | |

| O-H (Phenolic) | ~0.97 Å | |

| Bond Angle | C-C-C (Aromatic) | ~120° |

| C-N-C (Pyrrole Ring) | ~108-110° | |

| C-C-O (Phenolic) | ~118-120° |

Electronic Structure Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity; a smaller gap generally indicates higher chemical reactivity and a lower resistance to electronic transitions.

For this compound, the HOMO is expected to be distributed over the electron-rich pyrrole (B145914) and hydroxyphenyl rings, which are capable of donating electrons. The LUMO is anticipated to be located over the π-conjugated system. The energy of these orbitals and their gap can be calculated using DFT methods, often at the same level of theory as the geometry optimization.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap Note: The following values are representative examples from DFT calculations on analogous pyrrole-based compounds and serve to illustrate the type of data generated.

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.86 |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | 4.64 |

Vibrational Frequency Analysis (FT-IR, Raman)

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, frequency calculations are performed at the same DFT level. The results provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or wagging of bonds.

For this compound, key predicted vibrational modes would include:

O-H Stretching: A prominent band characteristic of the hydroxyl group, typically appearing at high wavenumbers (>3500 cm⁻¹).

N-H Stretching: A sharp band from the pyrrole ring's N-H bond, usually in the 3400-3500 cm⁻¹ region.

C-H Stretching: Aromatic and heterocyclic C-H stretching vibrations typically occur in the 3000-3200 cm⁻¹ range.

C=C Stretching: Vibrations from the aromatic rings are expected in the 1430-1625 cm⁻¹ region.

C-N and C-O Stretching: These vibrations appear in the fingerprint region of the spectrum.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative) Note: This table shows representative frequency ranges for functional groups present in this compound, based on DFT studies of similar molecules.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical DFT Calculated Range (cm⁻¹) |

| O-H Stretch (Phenol) | 3500-3700 | 3787 |

| N-H Stretch (Pyrrole) | 3400-3500 | 3450-3550 |

| Aromatic C-H Stretch | 3000-3150 | 3152 |

| Aromatic C=C Stretch | 1500-1610 | 1551-1600 |

| C-O Stretch (Phenol) | 1200-1260 | 1220-1280 |

NMR Chemical Shift Prediction

Computational methods can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used in conjunction with DFT for this purpose. Calculated chemical shieldings are often compared against an internal standard (like Tetramethylsilane, TMS) and scaled via a linear regression analysis to yield predicted chemical shifts that show excellent correlation with experimental data. This synergy between theoretical prediction and experimental results is a powerful tool for structural elucidation and assignment correction.

For this compound, predictions would be made for the distinct protons and carbons in the phenyl and pyrrole rings. For example, the phenolic -OH proton, the N-H proton of the pyrrole, and the various aromatic protons would each have a characteristic predicted chemical shift. DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have proven effective for such predictions.

Table 4: Illustrative Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts Note: Data is based on analyses of similar heterocyclic structures, demonstrating the correlation achieved between experimental and theoretical values.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| Aromatic C-OH | 155.8 | 156.2 |

| Aromatic C (para to OH) | 128.5 | 129.0 |

| Pyrrole C (adjacent to N) | 118.9 | 119.5 |

| Pyrrole C (beta to N) | 109.2 | 110.1 |

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms (e.g., the H of the -OH group).

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the phenolic oxygen atom and a slightly less negative region associated with the nitrogen atom of the pyrrole ring. A strong positive potential (blue) would be localized on the hydrogen atom of the hydroxyl group. This mapping identifies the phenolic oxygen as a primary site for electrophilic interaction and the hydroxyl proton as a likely site for deprotonation or hydrogen bonding.

Quantum Chemical Descriptors and Reactivity Analysis

The energies of the frontier molecular orbitals (HOMO and LUMO) are used to calculate a variety of global reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors, derived within the framework of conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity.

Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. η = (IP - EA) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). It measures the polarizability of a molecule.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. ω = χ² / 2η.

These calculated parameters allow for a quantitative comparison of reactivity between different molecules and support the analysis of reaction mechanisms.

Table 5: Calculated Quantum Chemical Descriptors (Illustrative) Note: This table contains representative values for a pyrrole-based derivative, calculated from HOMO/LUMO energies, to illustrate the application of conceptual DFT.

| Quantum Descriptor | Formula | Typical Calculated Value (eV) |

| Ionization Potential | IP ≈ -EHOMO | 5.50 |

| Electron Affinity | EA ≈ -ELUMO | 0.86 |

| Electronegativity | χ = (IP + EA) / 2 | 3.18 |

| Chemical Hardness | η = (IP - EA) / 2 | 2.32 |

| Chemical Softness | S = 1 / 2η | 0.216 |

| Electrophilicity Index | ω = χ² / 2η | 2.18 |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.org This theory partitions a molecule into atomic basins, each containing a single nucleus, allowing for the calculation of atomic properties. wikipedia.org

QTAIM analysis identifies critical points in the electron density that correspond to atoms (attractors), bond paths, rings, and cages. The properties of the electron density at these critical points, particularly at bond critical points (BCPs), provide information about the nature and strength of chemical bonds. amercrystalassn.org QTAIM has been successfully applied to predict a wide range of physicochemical properties and to understand bonding in various molecular systems. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited-state properties of molecules, including electronic transition energies and absorption spectra. rsc.orgscience.gov It is an extension of DFT that allows for the description of how the electron density evolves over time in the presence of a time-dependent potential, such as that from light.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry. researchgate.net The results, including the energies and oscillator strengths of electronic transitions, can be compared with experimental UV-Vis spectra. nih.gov The choice of the exchange-correlation functional is critical for the accuracy of TD-DFT calculations, with different functionals being more suitable for different types of electronic excitations. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding affinity and mechanism of action for potential drug candidates. For derivatives of this compound, docking studies have been crucial in elucidating their potential as inhibitors of various enzymes.

The prediction of how a ligand interacts with a protein is fundamental to structure-based drug design. For the this compound scaffold, a consistent pattern of interactions is observed across studies of its derivatives with different protein targets.

A notable example comes from the structure-based design of 5-[4-Hydroxyphenyl]pyrrole-2-carbonitrile derivatives as selective androgen receptor modulators. nih.gov X-ray crystallography and molecular modeling of these compounds revealed that the 4-hydroxyl group on the phenyl ring is a critical anchor. nih.gov It typically forms a key hydrogen bond with polar residues, such as glutamine or asparagine, in the protein's binding pocket. Concurrently, the aromatic phenyl and pyrrole rings engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues, securing the ligand's position. nih.gov The pyrrole moiety, in particular, appears to play a crucial role in binding, as its replacement can lead to a significant loss of activity. nih.gov

These findings suggest a general binding hypothesis for the this compound scaffold, as summarized in the table below.

Table 1: Predicted General Ligand-Protein Interactions for the this compound Scaffold

| Structural Moiety | Predicted Interaction Type | Potential Interacting Protein Residues |

|---|---|---|

| 4-Hydroxyphenyl Group (Phenolic -OH) | Hydrogen Bond (Donor/Acceptor) | Polar amino acids (e.g., Gln, Asn, Ser, Thr), Backbone Carbonyls |

| Phenyl Ring | Hydrophobic, Pi-Pi Stacking | Aromatic amino acids (e.g., Phe, Tyr, Trp), Aliphatic amino acids (e.g., Leu, Val, Ile) |

| Pyrrole Ring | Hydrophobic, Pi-Pi Stacking | Aromatic and Aliphatic amino acids |

| Pyrrole N-H | Hydrogen Bond (Donor) | Acceptor groups on protein side chains or backbone |

Molecular docking has been successfully applied to predict the inhibitory mechanisms of various pyrrole derivatives against specific enzymatic targets.

Cyclooxygenase-2 (COX-2)

Pyrrole derivatives have been extensively investigated as selective COX-2 inhibitors for anti-inflammatory applications. chalcogen.ronih.govnih.gov Docking studies show that these compounds typically bind within the enzyme's long, hydrophobic active site channel. researchgate.net For selective COX-2 inhibitors, a key feature is the ability to access a secondary, hydrophobic side pocket, which is present in COX-2 but not COX-1. While many potent inhibitors feature a sulfonyl or sulfonamide group to interact with this pocket, docking simulations predict that the this compound scaffold itself can establish critical interactions. The 4-hydroxyphenyl group is predicted to form a hydrogen bond with key residues like Ser530 or Tyr385 at the apex of the active site, while the phenyl-pyrrole core occupies the main channel, making hydrophobic contact with residues such as Val523. mdpi.comresearchgate.net

DNA Gyrase

The bacterial enzyme DNA gyrase, specifically its GyrB subunit which contains the ATP-binding site, is a validated target for antibiotics. nih.govresearchgate.net Numerous pyrrole-based compounds, particularly pyrrolamides, have been designed as ATP-competitive inhibitors. researchgate.netacs.org Docking studies of these derivatives into the GyrB ATP-binding site consistently show the pyrrole core occupying the adenine-binding region. researchgate.netoup.com The 4-hydroxyphenyl group of a this compound scaffold is predicted to be crucial for high-affinity binding, likely forming a hydrogen bond with a conserved aspartate residue (e.g., Asp81 in S. aureus or Asp79 in M. tuberculosis) and/or a key structural water molecule, mimicking the interactions of the natural substrate, ATP. nih.govresearchgate.net Additional hydrophobic interactions between the aromatic rings and the surrounding pocket further stabilize the complex, preventing ATP from binding and inhibiting enzyme function. nih.gov

Quinone Reductase-2 (QR2)

Quinone Reductase-2 (NQO2 or QR2) is a cytosolic enzyme whose inhibition is being explored for various therapeutic applications. Docking studies of complex molecules containing the hydroxyphenyl-pyrrole motif, such as certain calix researchgate.netpyrroles, have been performed against QR2. biointerfaceresearch.com These studies provide a model for how the simpler this compound might bind. The active site of QR2 is a hydrophobic cleft containing the flavin adenine (B156593) dinucleotide (FAD) cofactor. It is predicted that the phenyl-pyrrole system would engage in hydrophobic and pi-pi stacking interactions with aromatic residues within this cleft. The hydroxyl group could potentially form a hydrogen bond with the FAD cofactor or nearby polar residues, contributing to the binding affinity and inhibitory action. tandfonline.com

Table 2: Predicted Inhibitory Mechanisms Based on Molecular Docking of Derivatives

| Enzyme Target | Predicted Binding Site | Key Predicted Interactions of the Scaffold | Predicted Inhibitory Mechanism |

|---|---|---|---|

| COX-2 | Main Hydrophobic Channel & Side Pocket | H-bond from 4-hydroxyl to Ser530/Tyr385; Hydrophobic interactions with Val523. mdpi.comresearchgate.net | Blocks arachidonic acid entry to the catalytic site. |

| DNA Gyrase (GyrB) | ATP-Binding Site | H-bond from 4-hydroxyl to conserved Asp residue; Hydrophobic interactions in adenine pocket. nih.govresearchgate.net | ATP-competitive inhibition, blocking DNA supercoiling. oup.com |

| Quinone Reductase-2 | Substrate/Cofactor Binding Site | Pi-pi stacking with aromatic residues; H-bond from 4-hydroxyl to FAD cofactor or polar residues. biointerfaceresearch.comtandfonline.com | Blocks substrate access and reduction. |

Chemical Reactivity and Derivatization

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is highly activated towards electrophilic attack, with a preference for substitution at the C5 position (alpha to the nitrogen and adjacent to the C2-aryl substituent) due to the stability of the resulting cationic intermediate. onlineorganicchemistrytutor.com

Acylation of 2-arylpyrroles, such as 2-(4-hydroxyphenyl)-pyrrole, can be achieved using various acylating agents and conditions. The regioselectivity of these reactions is influenced by the choice of catalyst and reagents. nih.govwikipedia.org

Friedel-Crafts Acylation: This classic method involves the use of an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgnrochemistry.com For N-substituted 2-arylpyrroles, Friedel-Crafts acylation with AlCl₃ tends to favor substitution at the C4 position (beta to the nitrogen). nih.gov However, the use of weaker Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate can lead to the formation of the C5-acylated product as the major isomer. nih.gov

A study on the acylation of N-p-toluenesulfonylpyrrole demonstrated that the regioselectivity is dependent on the Lewis acid employed. With AlCl₃, the 3-acyl derivative was the major product, whereas weaker Lewis acids like EtAlCl₂ or Et₂AlCl increased the proportion of the 2-acyl product. nih.gov

| Acylating Agent | Catalyst | Major Product | Reference |

| Acyl Halides/Anhydrides | AlCl₃ | C4-acylation | nih.gov |

| Acyl Halides/Anhydrides | SnCl₄, BF₃·OEt₂ | C5-acylation | nih.gov |

| 1-Naphthoyl chloride | AlCl₃ (2 equiv.) | N-p-toluenesulfonyl-2-phenyl-4-(1-naphthoyl)pyrrole | nih.gov |

The high reactivity of the pyrrole ring necessitates mild conditions for nitration and sulfonation to prevent polymerization and the formation of multiple substitution products. wikipedia.orgquimicaorganica.org

Nitration: Nitration of pyrrole is typically carried out using acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) at low temperatures. capes.gov.br This method generally yields a mixture of 2-nitro and 3-nitropyrrole, with the 2-isomer being the major product. capes.gov.br For this compound, nitration is expected to occur on the pyrrole ring, likely at the C5 position, although functionalization of the phenyl ring is also possible. The use of mixed acids (HNO₃/H₂SO₄) can lead to nitration on the phenyl ring. vulcanchem.com

Sulfonation: Sulfonation of pyrrole is achieved using the pyridine-SO₃ complex in a slightly acidic aqueous solution. quimicaorganica.org This mild reagent is preferred to avoid the polymerization that occurs with stronger sulfonating agents like fuming sulfuric acid. quimicaorganica.org The reaction yields pyrrole-2-sulfonic acid. For this compound, sulfonation would be expected to occur regioselectively at the C5 position of the pyrrole ring.

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). numberanalytics.com

For pyrroles, the Vilsmeier-Haack reaction is a standard procedure for introducing a formyl group, which generally occurs at an unsubstituted α-position (C2 or C5). wikipedia.orgatamanchemicals.com In the case of 2-arylpyrroles, formylation is directed to the C5 position. researchgate.netcdnsciencepub.com This reaction provides a key intermediate, a pyrrole-5-carboxaldehyde, which can be used in the synthesis of more complex molecules. researchgate.net The reaction proceeds through an electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the pyrrole ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. numberanalytics.com

| Reagents | Product | Reference |

| POCl₃/DMF | 5-formyl-2-(4-hydroxyphenyl)-pyrrole | researchgate.netcdnsciencepub.com |

The Houben-Hoesch reaction is a method for the acylation of electron-rich aromatic compounds, including polyhydric phenols and certain heterocycles like pyrrole, using a nitrile and a Lewis acid catalyst, typically in the presence of hydrogen chloride. youtube.comwikipedia.orgbncollegebgp.ac.in This reaction is a variation of the Friedel-Crafts acylation. wikipedia.org

The reaction proceeds by the formation of a ketimine intermediate through the electrophilic attack of a nitrilium ion on the aromatic ring, which is then hydrolyzed to yield an aryl ketone. wikipedia.orggcwgandhinagar.com The Houben-Hoesch reaction is particularly effective for polyhydroxy phenols and has been successfully applied to pyrrole derivatives. bncollegebgp.ac.in For this compound, this reaction offers a pathway to introduce an acyl group onto the pyrrole ring, likely at the C5 position, using a nitrile as the acylating agent. mdpi.com

| Reactants | Catalyst | Product | Reference |

| Nitrile, HCl | Lewis Acid (e.g., ZnCl₂, AlCl₃) | Acyl-substituted this compound | bncollegebgp.ac.in |

Reactions Involving the Hydroxyl Group (Phenolic Reactivity)

The phenolic hydroxyl group in this compound allows for a range of reactions typical of phenols, most notably alkylation and arylation to form ethers.

The hydroxyl group can be readily converted into an ether linkage through Williamson ether synthesis or related methods. This involves deprotonation of the phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkyl or aryl halide.

Alkylation: O-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. This reaction is useful for introducing alkyl chains, which can modify the compound's physical and biological properties.

Arylation: O-arylation can be accomplished through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. beilstein-journals.org The Ullmann reaction typically involves heating the phenol with an aryl halide in the presence of a copper catalyst and a base. This method allows for the synthesis of diaryl ethers. More modern methods may employ palladium or other transition metal catalysts for the C-O bond formation.

A study on the synthesis of N-arylated monopyrrolotetrathiafulvalenes demonstrated the successful copper-mediated Ullmann-type N-arylation with a bromophenol derivative, indicating that the phenolic hydroxyl group is compatible with these reaction conditions. beilstein-journals.org This suggests that selective O-arylation of this compound is also feasible.

| Reaction Type | Reagents | Product | Reference |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 2-(4-Alkoxyphenyl)-pyrrole | google.com |

| Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | 2-(4-Aryloxyphenyl)-pyrrole | beilstein-journals.org |

Esterification

The phenolic hydroxyl group of this compound is a key site for derivatization, particularly through esterification. This reaction converts the polar hydroxyl group into a less polar ester group, which can significantly alter the molecule's solubility and electronic properties. The esterification of phenolic compounds is a well-established transformation in organic synthesis.

One common method for this transformation is the Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between a carboxylic acid and the phenolic hydroxyl group under mild conditions. researchgate.net Another approach involves the use of vinyl carboxylates as acyl donors in the presence of a catalyst.

The functionalization of the phenolic hydroxyl group by introducing an ester group is a strategic modification. orientjchem.org It increases the number of active sites for potential interactions and can create a deeper molecular cavity, which may enhance complexation with ions or other guest molecules. orientjchem.org For instance, the esterification of a similar compound, meso-tetramethyl-tetrakis-(4-hydroxyphenylethyl) calix nih.govpyrrole, with ethyl bromoacetate (B1195939) was successfully carried out using sodium hydride in a mixture of THF and DMF to yield the corresponding ester derivative. orientjchem.org Such reactions are crucial for tuning the lipophilicity and binding affinities of the parent molecule. mdpi.com

| Reaction Type | Reagents & Conditions | Product Type | Key Findings | Reference |

| Steglich Esterification | Carboxylic Acid, EDC, Acetonitrile, 40-45 °C | (E)-Cinnamate esters | Greener methodology, mild conditions, good yields without extensive purification. | researchgate.net |

| Acylation | Ethyl bromoacetate, NaH, THF/DMF, 60 °C | Phenoxy acetate (B1210297) ester | Increases number of active sites and modifies solubility for enhanced guest complexation. | orientjchem.org |

| General Esterification | (C1-C3) Alcohols, Acid Catalyst, Water-immiscible solvent | Alkyl esters of phenolic acids | Selective esterification of the carboxylic acid group without etherifying the phenolic hydroxyl. | google.com |

Cyclization and Condensation Reactions for Scaffold Modification

The pyrrole and hydroxyphenyl moieties of this compound serve as versatile building blocks for constructing more complex, fused heterocyclic systems through cyclization and condensation reactions. These reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds.

For example, pyrrole derivatives can undergo condensation with dicarbonyl compounds or their equivalents to form fused ring systems. The reaction of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) monohydrate can lead to the formation of pyrrolo[1,2-d] nih.govresearchgate.netsmolecule.comtriazinone and pyrrolo[1,2-a]pyrazinone skeletons. beilstein-journals.org Similarly, new series of pyrrole-thiazole derivatives have been synthesized through cyclization methods, highlighting the pyrrole core's utility in scaffold diversification. jmcs.org.mxresearchgate.net

Condensation of maleic anhydride with 4-hydroxyaniline, a related precursor, is a common method to synthesize N-(4-Hydroxyphenyl)maleimide, which contains a pyrrole-2,5-dione ring. smolecule.com These types of reactions demonstrate the potential to modify the pyrrole scaffold of this compound to access diverse chemical structures. smolecule.commdpi.com

| Starting Material Type | Reagents | Product Scaffold | Reaction Type | Reference |

| N-Alkyne-substituted pyrrole carboxylate | Hydrazine monohydrate | Pyrrolotriazinone, Pyrrolopyrazinone | Nucleophilic Cyclization | beilstein-journals.org |

| 2,4-dimethyl-3,5-dicarbethoxypyrrole | 4-phenylthiazol-2-amine | Pyrrole-dicarboxamide | Amidation/Cyclization | researchgate.net |

| Maleic anhydride | 4-hydroxyaniline | N-(4-Hydroxyphenyl)maleimide | Condensation/Cyclization | smolecule.com |

| Glucose, Amino Acids | Heat | ε-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-l-norleucine | Maillard Reaction/Condensation | mdpi.com |

Oxidation and Reduction Pathways

The this compound molecule is susceptible to both oxidation and reduction reactions, targeting either the phenolic group or the pyrrole ring. The phenolic hydroxyl group can be oxidized to form quinone-type structures, a common pathway for phenolic compounds that contributes to their antioxidant properties. smolecule.com

Conversely, the pyrrole ring itself can be either oxidized or reduced depending on the reagents and conditions. Catalytic hydrogenation can reduce the double bonds within the pyrrole ring to yield the corresponding pyrrolidine (B122466) derivative. The reduction of pyrrole derivatives, such as the conversion of isopropoxyphenyl pyrroles to their hydroxyphenyl counterparts or the reduction of nitro groups on attached phenyl rings, has been demonstrated using reagents like tin(II) chloride dihydrate. nih.gov The reactivity of related chromeno-pyrrole derivatives shows that the hydroxy group can be oxidized to ketones or aldehydes, while reduction can remove double bonds. smolecule.com These pathways are essential for modifying the electronic and structural features of the molecule.

Host-Guest Interactions with Calixsmolecule.compyrrole Derivatives

Calix[n]pyrroles are macrocyclic compounds known for their ability to act as receptors for anions and neutral molecules. researchgate.netjyu.fi Calix smolecule.compyrroles, with their larger and more flexible cavities compared to the well-studied calix nih.govpyrroles, are particularly suited for binding larger guests. iucr.org

The primary mode of interaction between a calixpyrrole host and a guest is through hydrogen bonding, where the pyrrole N-H protons of the host donate hydrogen bonds to an electron-rich guest. researchgate.netic.ac.uk A molecule like this compound, with its electron-rich phenolic oxygen and the nitrogen atom of the pyrrole ring, could potentially act as a guest for a calix smolecule.compyrrole host. The interaction would likely involve the formation of hydrogen bonds between the calix smolecule.compyrrole's N-H groups and the phenolic oxygen of the guest molecule. researchgate.netic.ac.uk The binding ability and selectivity of these macrocycles can be fine-tuned by modifying their structure, which in turn alters the size, shape, and electronic properties of the binding cavity. researchgate.net

| Host | Guest Type | Primary Interaction | Key Feature | Reference |

| Calix smolecule.compyrrole | Anions (Cl⁻, Br⁻, H₂PO₄⁻), Neutral Molecules | N-H···Guest Hydrogen Bonding | Large, flexible cavity for binding various guests. | nih.govresearchgate.netiucr.org |

| Calix nih.govpyrrole | Anions, Neutral Molecules | N-H···Guest Hydrogen Bonding | Anion binding induces a conformational change from 1,3-alternate to cone. | jyu.firsc.org |

| Calix nih.govarene-Calix nih.govpyrrole Hybrid | (Self-complexation) | N-H···O (phenolic) Hydrogen Bonding | Forms a cylindrical pseudo dimer with intramolecular hydrogen bonds. | ic.ac.uk |

Coordination Chemistry with Metal Ions

The structure of this compound, containing both nitrogen and oxygen donor atoms, makes it a potential ligand for coordinating with various metal ions. The pyrrole nitrogen and the phenolic oxygen can act as a bidentate chelate, forming stable complexes with transition metals.

Schiff base derivatives of pyrrole, such as N-(2′-hydroxyphenyl)pyrrole-2-aldimine, demonstrate this principle effectively. This ligand coordinates to rhodium(III) and iridium(III) as a dianionic tridentate N,N,O-donor, involving the pyrrole nitrogen, the imine nitrogen, and the deprotonated phenolic oxygen. ias.ac.in Similarly, complexes of Co(II), Ni(II), Cu(II), and other metals have been synthesized with various pyrrole-2-carboxaldehyde aroylhydrazones and other Schiff bases, where the ligand coordinates through the pyrrole nitrogen and other donor atoms. researchgate.nettandfonline.com In some instances, the phenolic substituent of one ligand has been suggested to coordinate with a neighboring central metal ion. scirp.org The formation of these metal complexes significantly alters the electronic properties and can introduce new catalytic or biological activities. researchgate.netmdpi.com

| Ligand Type | Metal Ions | Coordination Mode | Resulting Geometry | Reference |

| N-(2′-hydroxyphenyl)pyrrole-2-aldimine | Rh(III), Ir(III) | Dianionic tridentate (N,N,O) | Distorted Octahedral | ias.ac.in |

| (±)-2-amino-3-(4-hydroxyphenyl) propionic acid | Co(II), Ni(II), Cu(II) | Bidentate | Square Planar / Octahedral | scirp.org |

| Pyrrole-2-carboxaldehyde Aroylhydrazones | Co(II), Ni(II), Cu(II), Pd(II) | Bidentate or Tridentate | Octahedral or Square-Planar | tandfonline.com |

| N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline | Fe(II), Co(II), Ni(II) | Not specified | Octahedral | researchgate.net |

| 2-fluoro-N'-[(E)-2-hydroxyphenyl]methylene]benzohydrazide | Zn(II), Cu(II), Co(II), Ni(II), Mn(II) | Bidentate (N,O) | Octahedral | mdpi.com |

Biological Mechanisms and Molecular Interactions Excluding Clinical Data

Mechanisms of Bioactivity at the Molecular Level

The biological effects of 2-(4-hydroxyphenyl)-pyrrole derivatives are exerted through several distinct mechanisms at the molecular level. These include the inhibition of key enzymes, the disruption of critical cellular signaling pathways, and the mitigation of oxidative stress through antioxidant activity.

Enzyme Inhibition

Derivatives of this compound have been shown to inhibit a range of enzymes implicated in various pathological conditions.

Cyclooxygenase-2 (COX-2): Certain pyrrole (B145914) derivatives exhibit inhibitory activity against COX-2, an enzyme involved in inflammation and pain. nih.govnih.gov For instance, some N-pyrrolylcarboxylic acids have been identified as potent COX-2 inhibitors. nih.gov The development of pyrrole derivatives as dual inhibitors of both COX-1 and COX-2 is an active area of research, aiming to produce anti-inflammatory agents with potentially fewer side effects. nih.govmdpi.com Molecular docking studies have helped to understand the binding interactions of these compounds within the active site of COX-2. nih.gov

DNA Gyrase: While not directly linked to this compound in the provided context, the broader class of pyrrole derivatives has been investigated for antibacterial activity, which can involve the inhibition of bacterial enzymes like DNA gyrase.

Quinone Reductase-2 (QR2): The inhibitory potential of pyrrole-containing compounds extends to QR2, an enzyme implicated in various physiological and pathological processes.

Enoyl-ACP Reductase (ENR): Some pyrrole derivatives have been designed and synthesized as inhibitors of enoyl-ACP reductase, a crucial enzyme in bacterial fatty acid synthesis, highlighting their potential as antibacterial agents. mdpi.comnih.gov Molecular docking studies have been employed to elucidate the binding modes of these compounds within the enzyme's active site. mdpi.com

Dihydrofolate Reductase (DHFR): In addition to ENR, certain pyrrole-based compounds have been evaluated for their inhibitory effects on dihydrofolate reductase, another key enzyme in microbial metabolism. mdpi.com This dual inhibition profile presents an attractive strategy for developing broad-spectrum antibacterial agents.

Disruption of Cellular Pathways

Beyond direct enzyme inhibition, this compound and its analogs can modulate cellular signaling cascades, such as the mitochondrial ROS-regulated HIF-1 signaling pathway.

Mitochondrial ROS-regulated HIF-1α Signaling: Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). nih.gov Its stability and activity are influenced by mitochondrial reactive oxygen species (ROS). elifesciences.orgresearchgate.netresearchgate.net Under hypoxic conditions, an increase in mitochondrial ROS can lead to the stabilization of HIF-1α. researchgate.net This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in processes like angiogenesis and metabolism. researchgate.netnih.gov Some studies suggest that certain compounds can influence this pathway, although the direct effect of this compound itself requires further investigation. The interplay between mitochondrial ROS and HIF-1α is complex, with some evidence suggesting that mitochondrial ROS can inhibit the prolyl hydroxylases (PHDs) that normally target HIF-1α for degradation under normoxic conditions. nih.govresearchgate.netnih.gov

Antioxidant Mechanisms

Many pyrrole derivatives, including those with a hydroxyl-substituted phenyl ring, exhibit antioxidant properties. researchgate.netnih.gov This activity is crucial in combating oxidative stress, a condition linked to numerous diseases.

The primary antioxidant mechanisms of these compounds involve:

Radical Scavenging: The pyrrole ring and the phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, such as superoxide (B77818) anions and hydroxyl radicals. researchgate.netnih.gov This hydrogen atom transfer (HAT) is a key mechanism of their antioxidant action. researchgate.net

Electron Transfer: Some pyrrole structures can also participate in single electron transfer (SET) reactions to quench free radicals. researchgate.net

Metal Chelation: The ability of certain derivatives to chelate metal ions can prevent the generation of free radicals through Fenton-like reactions.

The antioxidant efficacy of pyrrole derivatives is influenced by their chemical structure, including the nature and position of substituents on both the pyrrole and phenyl rings. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Pyrrole Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the structural features required for various biological effects. collaborativedrug.comresearchgate.net

Key findings from SAR studies on bioactive pyrrole derivatives include:

Substitution on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring significantly impact activity. For example, in a series of pyrrole derivatives designed as metallo-β-lactamase inhibitors, the presence of a 3-carbonitrile group was found to be important for inhibitory potency. nih.gov

Substitution on the Phenyl Ring: Modifications to the hydroxyphenyl group can modulate activity and selectivity. For instance, in the development of selective androgen receptor modulators (SARMs), substitutions on the phenyl ring of 5-[4-hydroxyphenyl]pyrrole-2-carbonitrile derivatives were explored to optimize potency and tissue selectivity. nih.gov

N-Substitution: The substituent on the pyrrole nitrogen atom can also play a crucial role. SAR studies on pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine-based VEGFR-2 kinase inhibitors revealed the importance of the substituent at this position for mitigating metabolic liabilities like glucuronidation. nih.gov

| Compound Series | Key Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Metallo-β-lactamase inhibitors | 3-carbonitrile group on the pyrrole ring | Important for inhibitory potency | nih.gov |

| Selective Androgen Receptor Modulators | Substitutions on the 4-hydroxyphenyl ring | Modulates potency and tissue selectivity | nih.gov |

| VEGFR-2 kinase inhibitors | Basic amino group on the C-6 side chain of the pyrrolotriazine nucleus | Mitigates glucuronidation of the phenol (B47542) group | nih.gov |

Pharmacophore Modeling and Lead Compound Optimization

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. dovepress.comsemanticscholar.org This approach has been applied to optimize lead compounds derived from the this compound scaffold.

The process typically involves:

Model Generation: A pharmacophore model is generated based on the structures of known active compounds or the structure of the biological target's binding site. nih.gov

Virtual Screening: The model is then used as a 3D query to screen large databases of chemical compounds to identify new molecules that fit the pharmacophoric features. nih.gov

Lead Optimization: Hits from virtual screening can be further optimized through chemical synthesis and biological testing to improve their potency, selectivity, and pharmacokinetic properties.

For example, pharmacophore models can be developed to identify key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a specific enzyme or receptor. nih.gov

Interactions with Biological Macromolecules

The biological effects of this compound derivatives are a direct consequence of their interactions with biological macromolecules, primarily proteins and nucleic acids. The pyrrole ring, being an electron-rich aromatic system, can participate in various non-covalent interactions. researchgate.net

Types of interactions include:

Hydrogen Bonding: The phenolic hydroxyl group and the pyrrole N-H group can act as hydrogen bond donors, while the nitrogen atom of the pyrrole ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyrrole and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding sites.

Hydrophobic Interactions: The nonpolar regions of the molecule can form hydrophobic interactions with nonpolar pockets within the target macromolecule.

The study of these interactions, often through techniques like X-ray crystallography and NMR spectroscopy, provides a detailed understanding of the binding mode and helps in the rational design of more potent and selective analogs. mdpi.com

DNA Interaction Studies (e.g., DNA gyrase inhibition)

While various substituted pyrrole derivatives, such as pyrrolamides and pyrrolopyrimidines, have been investigated as inhibitors of DNA gyrase, specific studies detailing the interaction of this compound with DNA or its potential to inhibit DNA gyrase are not available in the public domain. Research in this area has primarily focused on more complex pyrrole-containing structures.

For instance, a class of compounds known as pyrrole-imidazole polyamides are recognized for their ability to bind to the minor groove of DNA in a sequence-specific manner. These molecules are structurally distinct from the simpler this compound.

Protein Binding Studies

General studies on protein binding have been conducted on certain classes of pyrrole derivatives. For example, reactive pyrrolic metabolites of pyrrolizidine (B1209537) alkaloids are known to form covalent adducts with cellular proteins. However, there is no specific information available from the literature search regarding the protein binding profile or specific protein interactions of this compound.

Membrane Protein Interactions (e.g., Mycobacterial Membrane Protein Large 3)

Mycobacterial Membrane Protein Large 3 (MmpL3) is a known target for various antitubercular compounds. A number of pyrrole-containing compounds have been identified as inhibitors of MmpL3. These inhibitors typically feature more complex substitutions on the pyrrole ring, designed to interact with the binding pocket of the MmpL3 transporter.

Despite the investigation of other pyrrole derivatives as MmpL3 inhibitors, there is currently no available scientific literature that specifically describes the interaction between this compound and Mycobacterial Membrane Protein Large 3.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

While several methods exist for the synthesis of substituted pyrroles, the development of more efficient, general, and environmentally benign routes remains a key objective. scirp.org Current strategies often involve multi-component reactions, which allow for the construction of complex molecules in a single step. vulcanchem.com Future efforts will likely focus on: